

6-Hydroxynicotinamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 6-Hydroxynicotinamide

Cat. No.: B1222860

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxynicotinamide, also known as 6-oxo-1,6-dihydropyridine-3-carboxamide, is a derivative of nicotinamide (a form of vitamin B3). It is recognized as a metabolite of nicotinamide in biological systems. While research on its specific biological activities is ongoing, its structural relationship to nicotinamide and other bioactive pyridine derivatives has garnered interest within the scientific community, particularly in the fields of drug discovery and metabolic studies. This technical guide provides a detailed overview of the physical and chemical properties of **6-hydroxynicotinamide**, plausible experimental protocols for its synthesis and analysis, and insights into its metabolic context.

Physical and Chemical Data

The physical and chemical properties of **6-Hydroxynicotinamide** are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source |
|---------------|--------------------------------|--------|
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 313.0-314.4 °C | N/A |
| Boiling Point | 466.3 ± 45.0 °C (Predicted) | N/A |
| Density | 1.354 ± 0.06 g/cm ³ | N/A |
| pKa | 10.28 ± 0.10 (Predicted) | N/A |

Table 2: Chemical Identifiers and Molecular Properties

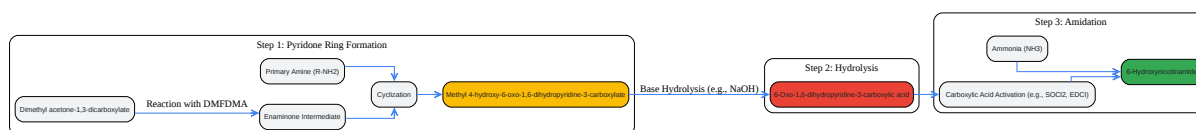
| Property | Value | Source |
|--------------------|--|--------|
| CAS Number | 3670-59-5 | [1][2] |
| Molecular Formula | C ₆ H ₆ N ₂ O ₂ | [1][2] |
| Molecular Weight | 138.12 g/mol | [1] |
| Canonical SMILES | <chem>C1=CC(=O)NC=C1C(=O)N</chem> | [3] |
| InChI | InChI=1S/C6H6N2O2/c7-6(10)4-1-2-5(9)8-3-4/h1-3H,(H2,7,10)(H,8,9) | [2] |
| InChIKey | NGPNYDVHEUXWIA-UHFFFAOYSA-N | [3] |
| XLogP3 (Predicted) | -1.2 | [3] |

Experimental Protocols

Synthesis of 6-Hydroxynicotinamide

A detailed, specific protocol for the direct synthesis of **6-hydroxynicotinamide** is not readily available in the reviewed literature. However, based on the synthesis of structurally related compounds, a plausible multi-step synthetic route can be proposed. This involves the initial formation of a 6-oxo-1,6-dihydropyridine-3-carboxylate ester, followed by hydrolysis to the corresponding carboxylic acid, and subsequent amidation to yield the final product.[4][5]

Proposed Synthetic Workflow:

[Click to download full resolution via product page](#)Proposed synthetic workflow for **6-Hydroxynicotinamide**.

Methodology:

- **Pyridone Ring Formation:** The synthesis would commence with the reaction of a suitable starting material like dimethyl acetone-1,3-dicarboxylate with an amine to form a dihydropyridine ring structure, yielding a methyl 6-oxo-1,6-dihydropyridine-3-carboxylate derivative.^[5]
- **Hydrolysis:** The resulting ester would then be hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), to the corresponding carboxylic acid, 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
- **Amidation:** The final step involves the amidation of the carboxylic acid. This can be achieved by first activating the carboxylic acid (e.g., with thionyl chloride or a coupling agent like EDCI) and then reacting it with ammonia to form the desired **6-hydroxynicotinamide**.^[5]

Purification at each step would likely involve standard techniques such as crystallization, extraction, and column chromatography.

Analytical Methods

Characterization of **6-hydroxynicotinamide** would employ standard spectroscopic techniques.

Table 3: Predicted Spectroscopic Data

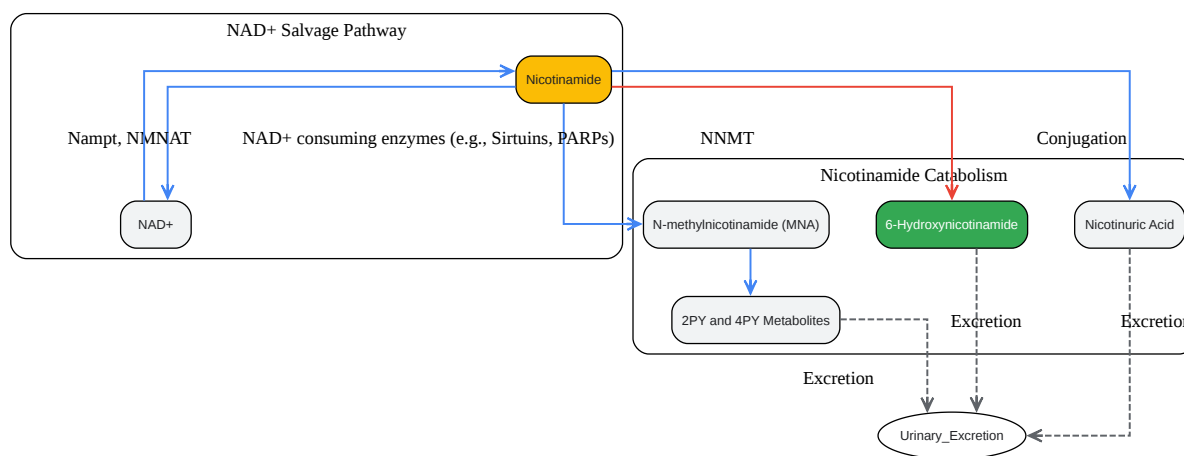
| Technique | Predicted/Expected Observations |
|---------------------|---|
| ^1H NMR | Signals corresponding to the protons on the pyridine ring and the amide protons. The chemical shifts would be influenced by the electron-withdrawing effects of the carbonyl and amide groups. |
| ^{13}C NMR | Resonances for the carbonyl carbons (in the ring and the amide), and the sp^2 hybridized carbons of the pyridine ring. |
| FT-IR | Characteristic absorption bands for N-H stretching of the amide and the ring amine (around $3200\text{--}3400\text{ cm}^{-1}$), C=O stretching of the amide and the pyridone (around $1650\text{--}1700\text{ cm}^{-1}$), and C=C and C-N stretching vibrations of the aromatic ring. [6] [7] |
| UV-Vis | Absorption maxima in the UV region are expected due to the conjugated π -system of the pyridone ring. For comparison, nicotinamide exhibits absorption maxima at approximately 210 nm and 260 nm. [8] The extended conjugation in 6-hydroxynicotinamide may lead to a bathochromic shift (to longer wavelengths). |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of 6-hydroxynicotinamide (138.0429 g/mol) would be expected, along with characteristic fragmentation patterns. [3] |

Biological Activity and Signaling Pathways

The biological role of **6-hydroxynicotinamide** is primarily understood in the context of nicotinamide metabolism. Nicotinamide is a crucial precursor for the synthesis of nicotinamide adenine dinucleotide (NAD⁺), a vital coenzyme in numerous cellular redox reactions.[9]

Metabolic Pathway of Nicotinamide

6-Hydroxynicotinamide is one of the metabolites formed during the catabolism of nicotinamide. This metabolic pathway is important for maintaining cellular NAD⁺ levels and for the clearance of excess nicotinamide.



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